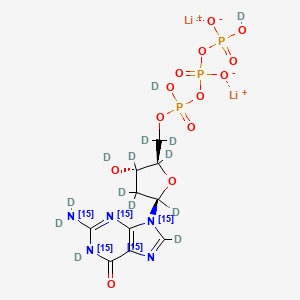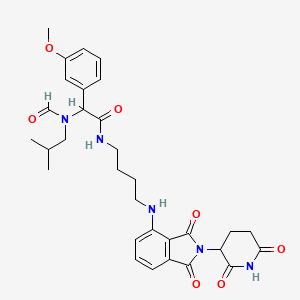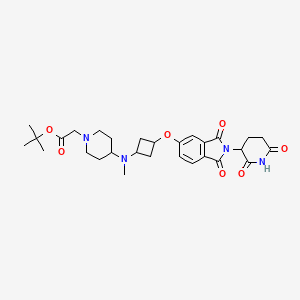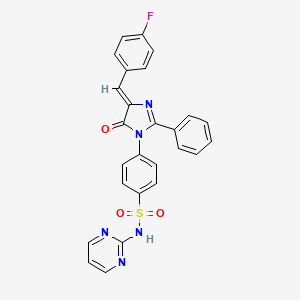
dGTP-15N5,d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dGTP-15N5,d14 (dilithium): , also known as 2’-Deoxyguanosine-5’-triphosphate-15N5,d14 dilithium, is a deuterium and nitrogen-15 labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid. Guanosine nucleotides, such as dGTP, are essential for various biological processes, including DNA replication and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the guanosine nucleotide structure. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the guanosine nucleotide.
Nitrogen-15 Labeling: Incorporation of nitrogen-15 into the nucleotide.
Triphosphate Formation: Conversion of the labeled guanosine into its triphosphate form.
Industrial Production Methods: Industrial production of dGTP-15N5,d14 (dilithium) involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: dGTP-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative damage, forming 8-oxo-dGTP.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or oxidizing agents.
Substitution: Requires nucleophiles and appropriate solvents.
Major Products:
Oxidation: 8-oxo-dGTP.
Substitution: Various substituted guanosine derivatives.
Applications De Recherche Scientifique
dGTP-15N5,d14 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of labeled nucleotides for research purposes
Mécanisme D'action
The mechanism of action of dGTP-15N5,d14 (dilithium) involves its incorporation into DNA during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of deuterium and nitrogen-15 allows for precise tracking and quantification of DNA synthesis. Additionally, the compound’s susceptibility to oxidative damage provides insights into DNA repair pathways and the effects of oxidative stress on genetic material .
Comparaison Avec Des Composés Similaires
dGTP-13C10,d14 (dilithium): Labeled with carbon-13 and deuterium.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
dGTP-d14 (dilithium): Labeled with deuterium only.
Uniqueness: dGTP-15N5,d14 (dilithium) is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
Propriétés
Formule moléculaire |
C10H14Li2N5O13P3 |
|---|---|
Poids moléculaire |
538.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD5 |
Clé InChI |
JMSIWULFUCIEMD-VTUGFIBXSA-L |
SMILES isomérique |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)




![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
